1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
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Overview
Description
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound characterized by its unique spirobiindane skeleton This compound is notable for its C2-symmetry, strong rigidity, high stability, and ease of modification
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves the construction of the spiro skeleton. One common method is the enantioselective synthesis from bisphenol A or bisphenol C. The reaction mechanism often involves the formation of a spiro intermediate, followed by further modifications to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to the need for high enantioselectivity and purity. Current methods often require laborious synthetic and resolution steps, limiting large-scale production. advancements in asymmetric catalytic synthesis have shown promise in improving the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol involves its interaction with specific molecular targets. The compound’s spirobiindane skeleton allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): Another compound with a spirobiindane skeleton, used as a chiral ligand in asymmetric synthesis.
5,5’-Dimethoxy-3,3’-spirobi[1,2-dihydroindene]: A similar compound with methoxy groups, used in various chemical applications.
Uniqueness
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is unique due to its specific structural features, including the diphenyl groups and the diol functionality. These characteristics confer distinct chemical properties and reactivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C29H24O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2 |
InChI Key |
IKWOFXPBYGOCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
Origin of Product |
United States |
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